N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide
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Overview
Description
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a naphthamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved by reacting pyrrolidine with 2-chloropyrimidine, followed by further modifications.
Coupling Reactions: The pyrimidine derivative is then coupled with an aromatic amine, such as 4-aminophenyl, under conditions that may involve the use of trifluoroacetic acid.
Final Assembly: The resulting intermediate is then reacted with 2-naphthoyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It acts as a potential antagonist for various receptors and enzymes, making it a candidate for drug development.
Biological Studies: The compound’s ability to modulate biological pathways makes it useful in studying cell signaling and enzyme inhibition.
Material Science: Its unique structure allows it to be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine and pyrimidine rings but lacks the naphthamide group.
N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide: Similar in having a pyrimidine ring and aromatic amine but differs in other substituents.
Uniqueness
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide is unique due to its combination of a pyrrolidine ring, a pyrimidine ring, and a naphthamide group, which imparts specific biological activities and chemical properties not found in simpler analogs .
Biological Activity
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide is a complex organic compound that has garnered attention for its potential pharmacological applications. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N5O2S, with a molecular weight of 409.5 g/mol. The IUPAC name is N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide, which highlights its complex structure featuring a pyrimidine ring, a pyrrolidine group, and a naphthalene moiety.
Property | Value |
---|---|
Molecular Formula | C21H23N5O2S |
Molecular Weight | 409.5 g/mol |
IUPAC Name | N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide |
InChI Key | VYJDKHVBTRABQZ-UHFFFAOYSA-N |
The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit certain kinases, which play critical roles in cell signaling pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects against various diseases.
- Receptor Modulation : The compound acts as an antagonist of the vanilloid receptor 1 (TRPV1) and modulates the insulin-like growth factor 1 receptor (IGF1R), impacting pathways involved in pain perception and cellular growth regulation.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
Antitumor Activity :
In vitro studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown efficacy against chronic myelogenous leukemia (CML) models, where it induced complete tumor regression at multiple dose levels without significant toxicity .
Antimicrobial Properties :
The compound has also been evaluated for its antimicrobial activity. Studies suggest that it possesses both antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .
Neuroprotective Effects :
Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The modulation of adenosine receptors by the compound may contribute to its protective effects against neuronal damage .
Case Studies
Several case studies highlight the effectiveness of this compound in various experimental settings:
- Cancer Treatment : A study involving xenograft models demonstrated that the compound could significantly reduce tumor size in CML, showcasing its potential as an effective anticancer agent.
- Pain Management : In animal models, this compound exhibited analgesic properties through TRPV1 antagonism, suggesting its utility in pain management therapies .
- Metabolic Disorders : Research has explored its role in modulating insulin signaling pathways, indicating potential benefits for metabolic disorders such as diabetes .
Properties
IUPAC Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O/c1-18-16-24(31-14-4-5-15-31)30-26(27-18)29-23-12-10-22(11-13-23)28-25(32)21-9-8-19-6-2-3-7-20(19)17-21/h2-3,6-13,16-17H,4-5,14-15H2,1H3,(H,28,32)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCMSGRDLBBMKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.